molecular formula C13H19N3O3 B14920818 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14920818
M. Wt: 265.31 g/mol
InChI Key: COVARFDIDWNVSA-UHFFFAOYSA-N
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Description

2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with modified functional groups.

Scientific Research Applications

2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various biological molecules. Detailed studies on its molecular targets and pathways are limited, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of a pyrazole ring and a cyclohexane ring, along with its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylcarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-16-8-9(7-15-16)6-14-12(17)10-4-2-3-5-11(10)13(18)19/h7-8,10-11H,2-6H2,1H3,(H,14,17)(H,18,19)

InChI Key

COVARFDIDWNVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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